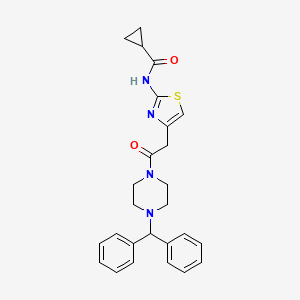

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Beschreibung

N-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a thiazole ring core linked to a cyclopropanecarboxamide group and a benzhydrylpiperazine moiety. Its synthesis involves coupling a pinacolboronate intermediate with brominated pyridine derivatives under palladium-catalyzed cross-coupling conditions, as described in .

Eigenschaften

IUPAC Name |

N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c31-23(17-22-18-33-26(27-22)28-25(32)21-11-12-21)29-13-15-30(16-14-29)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21,24H,11-17H2,(H,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPQLVJICYJISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which includes a cyclopropanecarboxamide moiety, a thiazole ring, and a piperazine derivative. The structural complexity suggests potential interactions with various biological targets.

Molecular Formula

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.53 g/mol

Research indicates that the compound may exert its biological effects through multiple pathways:

- Receptor Binding : The presence of the piperazine group suggests affinity for serotonin and dopamine receptors, which are critical in the modulation of mood and cognition.

- Enzyme Inhibition : Thiazole derivatives are known to inhibit certain enzymes, potentially impacting metabolic pathways.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies have shown that similar compounds exhibit antidepressant-like effects in animal models, likely through modulation of neurotransmitter systems.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Properties : Compounds with thiazole moieties often show anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/dopamine receptors | |

| Antitumor | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antidepressant Effects

A study published in 2023 explored the antidepressant effects of a related compound in a rat model. The results indicated significant reductions in depressive-like behaviors when administered at specific doses over a four-week period. Behavioral tests showed increased locomotion and reduced immobility in forced swim tests.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cells revealed that the compound exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 3: Anti-inflammatory Mechanisms

A recent publication highlighted the anti-inflammatory effects of thiazole derivatives in a mouse model of arthritis. The compound significantly reduced swelling and joint pain, correlating with decreased levels of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Benzhydrylpiperazine Derivatives

Compounds sharing the benzhydrylpiperazine moiety but differing in substituents include:

Key Observations :

- Compound 4 (), a thiazole-piperazine derivative, increased paclitaxel bioavailability by 56–106.6% via P-glycoprotein (P-gp) inhibition, suggesting similar mechanisms for the target compound .

- Lower yields in sulfamoyl derivatives (6d–6l, 6–43%) indicate synthetic challenges compared to acetamide-linked analogues (72–86%) .

Cyclopropanecarboxamide Derivatives

Compounds with cyclopropanecarboxamide groups include:

Key Observations :

- The cyclopropane ring introduces steric constraints that may influence receptor binding or metabolic stability.

- Low yields (e.g., 6% for compound 47) highlight synthetic difficulties compared to non-cyclopropane analogues .

Thiazole-Based Analogues with Diverse Pharmacophores

Key Observations :

- Urea-linked derivatives () exhibit higher yields (70–78%) than cyclopropanecarboxamides, likely due to simpler synthetic routes .

- Chlorinated-arylsulphonamide benzothiazoles () demonstrate potent antiproliferative activity, suggesting that the target compound’s thiazole core could be optimized for oncology applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.